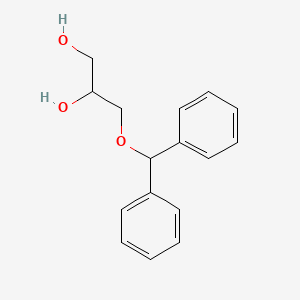

3-(benzyhdryloxy) propane-1,2-diol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-benzhydryloxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c17-11-15(18)12-19-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDDNUSCYDHBEEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Benzyloxy)propane-1,2-diol from Glycidol

Executive Summary

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-Benzylglycerol, is a pivotal intermediate in the synthesis of a wide range of pharmaceuticals and complex organic molecules. Its structure provides a versatile scaffold, combining a protected hydroxyl group with a diol functionality, making it invaluable in drug development for creating derivatives with tailored properties. This guide provides a comprehensive overview of the robust and regioselective synthesis of 3-(benzyloxy)propane-1,2-diol from glycidol and benzyl alcohol. We will delve into the underlying reaction mechanisms, present a detailed, field-proven experimental protocol, discuss critical parameters for process optimization, and outline essential safety considerations. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a thorough understanding of this essential synthetic transformation.

Introduction: The Strategic Importance of 1-O-Benzylglycerol

In the landscape of pharmaceutical synthesis, the strategic use of protecting groups and chiral building blocks is paramount. 3-(Benzyloxy)propane-1,2-diol serves as a quintessential example of such a building block. The benzyl ether provides a stable protecting group for one of the primary hydroxyls of glycerol, allowing for selective modification of the remaining secondary and primary hydroxyl groups. This strategic protection is crucial in the multi-step synthesis of complex molecules, including certain beta-blockers, phospholipids, and various therapeutic agents.[1]

Glycidol is an ideal starting material for this synthesis. As a chiral epoxide, it contains significant ring strain (approx. 13 kcal/mol), rendering it highly susceptible to nucleophilic attack and ring-opening.[2] This inherent reactivity, combined with its bifunctional nature, allows for a direct and efficient pathway to the target diol. The reaction discussed herein is the nucleophilic ring-opening of glycidol by benzyl alcohol.

Reaction Mechanism and Regioselectivity

The core transformation is the ring-opening of the glycidol epoxide by benzyl alcohol. The regioselectivity of this reaction—whether the nucleophile attacks the more substituted C2 or the less substituted C3 of the glycidol—is dictated by the catalytic conditions.

2.1 Base-Catalyzed Mechanism: The Path to High Regioselectivity

Under basic conditions, the reaction proceeds via a classic SN2 mechanism. A strong base is used to deprotonate benzyl alcohol, generating the more potent benzyl oxide anion. This anion then acts as the nucleophile.

-

Causality: The SN2 attack is governed primarily by sterics. The benzyl oxide anion will preferentially attack the least sterically hindered carbon of the epoxide ring, which is the terminal methylene carbon (C3). This leads to the highly regioselective formation of the desired 3-(benzyloxy)propane-1,2-diol.[2] The subsequent protonation of the resulting alkoxide during aqueous workup yields the final product. A straightforward methodology using alkaline metal hydroxides as catalysts has been shown to be effective.[3]

Caption: Base-catalyzed synthesis pathway.

2.2 Acid-Catalyzed Mechanism

In contrast, acid-catalyzed ring-opening proceeds via a mechanism with SN1-like character. The acid protonates the epoxide oxygen, making the ring more electrophilic. The nucleophile (benzyl alcohol) then attacks. While this method can be effective, it often leads to a mixture of regioisomers because the attack can occur at both the primary and secondary carbons.[4] For applications requiring high purity of the 1-O-benzyl ether, the base-catalyzed route is superior.

Experimental Protocol: Base-Catalyzed Synthesis

This protocol describes a reliable, scalable, base-catalyzed synthesis of 3-(benzyloxy)propane-1,2-diol. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

3.1 Materials and Reagents

| Reagent/Material | Grade | M.W. | Typical Supplier | Notes |

| Glycidol, (racemic) | ≥96% | 74.08 | Sigma-Aldrich | Caution: Probable human carcinogen. Handle with extreme care.[5][6] |

| Benzyl Alcohol | Anhydrous, ≥99% | 108.14 | Acros Organics | Can serve as both reactant and solvent. |

| Sodium Hydride (NaH) | 60% dispersion in mineral oil | 24.00 | Sigma-Aldrich | Caution: Highly reactive with water.[7] |

| Diethyl Ether | Anhydrous | 74.12 | Fisher Scientific | For extraction. |

| Saturated NH₄Cl (aq) | N/A | N/A | Lab Prepared | For quenching the reaction. |

| Brine (Saturated NaCl) | N/A | N/A | Lab Prepared | For washing. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | 120.37 | VWR | For drying the organic phase. |

3.2 Equipment

-

Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and temperature probe.

-

Magnetic stirrer with heating mantle.

-

Addition funnel.

-

Separatory funnel.

-

Rotary evaporator.

-

High-vacuum distillation apparatus or flash chromatography system.

3.3 Step-by-Step Procedure

-

Inert Atmosphere Setup: Assemble the three-neck flask with the condenser and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with dry nitrogen. This is critical to prevent the quenching of the sodium hydride catalyst by atmospheric moisture.

-

Reagent Addition: Charge the flask with anhydrous benzyl alcohol (e.g., 5.0 equivalents). Begin stirring and establish a gentle nitrogen flow.

-

Catalyst Addition: To the stirring benzyl alcohol, carefully add sodium hydride (60% dispersion, e.g., 1.1 equivalents) portion-wise at 0°C (ice bath).

-

Rationale: NaH deprotonates the benzyl alcohol to form the sodium benzyl oxide nucleophile.[7] Adding it slowly at a low temperature controls the hydrogen gas evolution and the initial exotherm.

-

-

Nucleophile Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases. The solution may become slightly cloudy.

-

Glycidol Addition: Cool the mixture back to 0°C. Add glycidol (1.0 equivalent) dropwise via the addition funnel over 30 minutes.

-

Rationale: A slow, controlled addition is crucial to manage the exothermic ring-opening reaction and prevent potential polymerization of glycidol.[8]

-

-

Reaction: After the addition is complete, slowly warm the reaction to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the glycidol spot is consumed.

-

Quenching: Cool the reaction mixture to 0°C. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaH and the product alkoxide.

-

Rationale: NH₄Cl is a weak acid that safely neutralizes the reactive species without causing hydrolysis of the product.

-

-

Workup & Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and then brine.

-

Rationale: This sequence removes the inorganic salts and residual DMF (if used as a co-solvent).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

3.4 Purification The crude product will be a viscous oil containing the desired product and excess benzyl alcohol.

-

Vacuum Distillation: For larger scales, purification via high-vacuum distillation is highly effective. The product typically distills at 127-136°C at 0.04 mmHg.[9]

-

Flash Column Chromatography: For smaller scales or to achieve higher purity, silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) is the method of choice.

Caption: Experimental workflow for synthesis.

Process Optimization and Critical Parameters

Optimizing the synthesis is key to maximizing yield and purity while ensuring safety and efficiency.

| Parameter | Recommendation | Rationale / Impact on Process |

| Catalyst | NaH, NaOH, KOH | Strong, non-nucleophilic bases are ideal for generating the alkoxide. NaH provides an irreversible deprotonation.[7] Weaker bases may lead to slower or incomplete reactions. |

| Solvent | Excess Benzyl Alcohol | Using benzyl alcohol as the solvent drives the reaction equilibrium forward (Le Châtelier's principle) and simplifies the reaction setup. Anhydrous conditions are critical. |

| Temperature | 70-80°C | Provides a sufficient reaction rate. Higher temperatures risk side reactions, including polymerization of glycidol or decomposition.[8] |

| Stoichiometry | Benzyl Alcohol (Excess), Base (1.1-1.2 eq.) | An excess of benzyl alcohol ensures complete consumption of the limiting reagent, glycidol. A slight excess of base ensures full conversion. |

| Purity of Glycidol | ≥96% | Impurities in glycidol can lead to side products that complicate purification. Water is a particularly detrimental impurity as it will consume the catalyst. |

Safety and Handling

Extreme Caution is Required.

-

Glycidol: Glycidol is classified as a probable human carcinogen and may impair fertility.[5][6] All manipulations must be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, is mandatory.[8] Avoid inhalation, ingestion, and skin contact.[10]

-

Sodium Hydride (NaH): NaH is a water-reactive solid that generates flammable hydrogen gas upon contact with protic sources. It should be handled under an inert atmosphere. Quenching should be done slowly and at low temperatures.[7]

-

Benzyl Alcohol: While less hazardous, benzyl alcohol is a skin and eye irritant.

-

Waste Disposal: All waste, including residual glycidol and reaction byproducts, must be disposed of as hazardous chemical waste according to institutional and local regulations.

Conclusion

The base-catalyzed ring-opening of glycidol with benzyl alcohol is a highly efficient and regioselective method for the synthesis of 3-(benzyloxy)propane-1,2-diol. By understanding the SN2 mechanism and carefully controlling critical parameters such as temperature, stoichiometry, and atmospheric moisture, researchers can reliably produce this valuable pharmaceutical intermediate in high yield and purity. Adherence to strict safety protocols, particularly concerning the handling of glycidol, is non-negotiable for the successful and safe execution of this synthesis.

References

- International Labour Organization (ILO) & World Health Organization (WHO). (n.d.). ICSC 0159 - GLYCIDOL. International Chemical Safety Cards (ICSCs).

- Santa Cruz Biotechnology. (n.d.). (R)-(+)-Glycidol. Santa Cruz Biotechnology.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Glycidol.

- PrepChem. (n.d.). Synthesis of 3-benzyloxy-1,2-propanediol. PrepChem.com.

- Fisher Scientific. (2025). SAFETY DATA SHEET - Glycidol. Fisher Scientific.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - (s)-Glycidol. Cole-Parmer.

- RSC Publishing. (2014). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry.

- Sigma-Aldrich. (n.d.). (±)-3-Benzyloxy-1,2-propanediol. Sigma-Aldrich.

- National Institutes of Health (NIH). (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.

- BroadPharm. (n.d.). 3-(Benzyloxy)propane-1,2-diol, 4799-67-1. BroadPharm.

- MDPI. (2018). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst.

- ChemScene. (n.d.). 4799-67-1 | 3-(Benzyloxy)propane-1,2-diol. ChemScene.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Fisher Scientific. (n.d.). (S)-(-)-3-Benzyloxy-1,2-propanediol 98.0+%, TCI America 100 mg. Fisher Scientific.

- ChemScene. (n.d.). 56552-80-8 | (R)-3-(Benzyloxy)propane-1,2-diol. ChemScene.

- ResearchGate. (2019). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids.

- NCBI Bookshelf. (2021). Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols.

- Master Organic Chemistry. (2015). Epoxide Ring Opening With Base.

Sources

- 1. mdpi.com [mdpi.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. nj.gov [nj.gov]

- 6. fishersci.com [fishersci.com]

- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ICSC 0159 - GLYCIDOL [chemicalsafety.ilo.org]

- 9. prepchem.com [prepchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Mechanism of Ring-Opening of Benzyl Glycidyl Ether

Introduction

Benzyl glycidyl ether (BGE) is a vital bifunctional molecule in modern organic synthesis and polymer chemistry.[1][2][3] Its structure, featuring a reactive epoxide ring and a stable benzyl ether group, makes it a versatile building block for creating complex molecular architectures with precise stereochemical control.[2] The high ring strain of the three-membered epoxide ring, with bond angles of approximately 60° instead of the ideal 109.5° for sp³-hybridized carbons, is the primary driver of its reactivity towards nucleophiles.[4][5] This guide provides a comprehensive exploration of the mechanisms governing the ring-opening of benzyl glycidyl ether, offering insights for researchers, scientists, and professionals in drug development.

The Dichotomy of Ring-Opening: Acid-Catalyzed vs. Base-Catalyzed Mechanisms

The regioselectivity of the nucleophilic attack on the asymmetric epoxide ring of benzyl glycidyl ether is critically dependent on the reaction conditions, specifically whether the reaction is catalyzed by an acid or a base.[4][5][6]

Base-Catalyzed Ring-Opening: A Classic S(_N)2 Pathway

Under basic or neutral conditions, the ring-opening of benzyl glycidyl ether proceeds via a classic S(_N)2 mechanism.[7][8][9] In this pathway, a strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.

Causality of Regioselectivity: The primary determinant for the site of nucleophilic attack in the base-catalyzed reaction is steric hindrance.[5][6] The nucleophile will preferentially attack the less sterically hindered carbon atom. In the case of benzyl glycidyl ether, this is the terminal, primary carbon of the epoxide ring.[2]

Mechanism:

-

Nucleophilic Attack: The nucleophile directly attacks the less substituted carbon of the epoxide ring.[7]

-

Ring Opening: This attack forces the opening of the strained three-membered ring, resulting in the formation of an alkoxide intermediate.[7]

-

Protonation: The negatively charged alkoxide is subsequently protonated by a protic solvent or during an acidic workup to yield the final alcohol product.[7][8]

Stereochemistry: The S(_N)2 attack occurs from the backside, leading to an inversion of stereochemistry at the site of attack. This results in the formation of a trans or anti product where the nucleophile and the newly formed hydroxyl group are on opposite sides of the carbon backbone.[5][6]

Caption: Base-catalyzed ring-opening of benzyl glycidyl ether.

Acid-Catalyzed Ring-Opening: A Hybrid S(_N)1/S(_N)2 Mechanism

In the presence of an acid catalyst, the mechanism of ring-opening is more complex, exhibiting characteristics of both S(_N)1 and S(_N)2 reactions.[4][5]

Causality of Regioselectivity: Under acidic conditions, electronic factors, rather than steric hindrance, govern the regioselectivity.[1] The nucleophile preferentially attacks the more substituted (secondary) carbon atom.[1] This is because the more substituted carbon can better stabilize the developing positive charge in the S(_N)1-like transition state.[1]

Mechanism:

-

Protonation: The epoxide oxygen is first protonated by the acid catalyst, making it a better leaving group.[4]

-

Partial C-O Bond Cleavage: The carbon-oxygen bond begins to break, leading to a transition state with significant carbocation-like character at the more substituted carbon.[1][4]

-

Nucleophilic Attack: A weak nucleophile then attacks the more substituted carbon from the side opposite to the protonated oxygen.[1][4]

-

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product.[4]

Stereochemistry: Despite the S(_N)1 character, the reaction still proceeds with anti-stereochemistry, similar to an S(_N)2 reaction, resulting in a trans product.[1]

Caption: Acid-catalyzed ring-opening of benzyl glycidyl ether.

Ring-Opening with Common Nucleophiles

The versatility of benzyl glycidyl ether is demonstrated by its reaction with a wide range of nucleophiles.

Reaction with Amines: Synthesis of β-Amino Alcohols

The reaction of benzyl glycidyl ether with amines is a cornerstone for the synthesis of β-amino alcohols, which are valuable intermediates in the production of pharmaceuticals and chiral auxiliaries.[10][11][12] This reaction typically proceeds via an S(_N)2 mechanism, with the amine attacking the less hindered terminal carbon of the epoxide.[2][10]

Table 1: Regioselectivity in Ring-Opening of Phenyl Glycidyl Ether with Amines

| Amine | Reaction Conditions | Major Product | Minor Product | Reference |

| Aniline | 120°C, 7.5 h | Diadduct | Monoadduct | [13] |

| Benzylamine | Methanol, room temp, 24h | (R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol | - | [2] |

Reaction with Alcohols

The reaction of benzyl glycidyl ether with alcohols, or alcoholysis, follows the general principles of acid- and base-catalyzed ring-opening. In basic media, the alkoxide attacks the less substituted carbon, while in acidic media, the alcohol attacks the more substituted carbon.[4][6]

Reaction with Thiols

Thiols are excellent nucleophiles and readily react with benzyl glycidyl ether to form β-hydroxy thioethers. This reaction is highly efficient and can be catalyzed by bases.

Experimental Protocols

Protocol 1: Synthesis of Benzyl Glycidyl Ether

This protocol describes a two-step synthesis of benzyl glycidyl ether from benzyl alcohol and epichlorohydrin.[14]

Materials:

-

Benzyl alcohol

-

Toluene

-

Tin tetrachloride

-

Epichlorohydrin

-

50.0 wt% NaOH solution

-

PEG-200

-

Deionized water

-

Sodium dihydrogen phosphate

Procedure:

-

Charge a 2L reaction flask with 300g of benzyl alcohol, 90g of toluene, and 3g of tin tetrachloride.[14]

-

Stir the mixture and raise the temperature to 60°C.[14]

-

Add 171g of epichlorohydrin dropwise over 4 hours while maintaining the temperature at 60°C.[14]

-

After the addition is complete, continue stirring for an additional 7 hours at the same temperature.[14]

-

Perform vacuum and steam distillation to recover unreacted epichlorohydrin and benzyl alcohol, yielding the chlorohydrin benzyl ether intermediate.[14]

-

Raise the reaction temperature to 90°C and add 1.5g of PEG-200.[14]

-

Add 200g of 50.0 wt% NaOH solution dropwise over 3 hours at 90°C.[14]

-

After 3 hours of reaction, add 100g of 80°C hot water, stir, settle, and remove the lower saline water layer.[14]

-

Add 200g of 80°C deionized water, stir, and add 5g of sodium dihydrogen phosphate to adjust the pH to 6-7.[14]

-

Settle and remove the lower water layer. Repeat the wash with 200g of 80°C deionized water.[14]

-

Dehydrate and remove the solvent at 15 Torr and 120°C, followed by filtration to obtain benzyl glycidyl ether.[14]

Protocol 2: Synthesis of a β-Amino Alcohol via Ring-Opening with an Amine

This protocol details the ring-opening of an epoxide with an amine under solvent-free conditions.[15]

Materials:

-

Epoxide (e.g., Benzyl glycidyl ether) (1 mmol)

-

Aniline (1 mmol)

-

Cyanuric chloride (2 mol%)

-

0.5 N HCl

-

Diethyl ether

-

Anhydrous Na(_2)SO(_4)

-

Silica gel for column chromatography

-

Petroleum ether and ethyl acetate

Procedure:

-

Stir a mixture of the epoxide (1 mmol), aniline (1 mmol), and cyanuric chloride (2 mol%) at room temperature under solvent-free conditions.[15]

-

Monitor the reaction completion by TLC.[15]

-

Wash the reaction mixture with 0.5 N HCl (15 ml) and extract with diethyl ether (3 x 10 ml).[15]

-

Dry the combined organic layer over anhydrous Na(_2)SO(_4).[15]

-

Evaporate the solvent and purify the crude product by column chromatography on silica gel (petroleum ether:ethyl acetate = 9:1) to afford the pure β-amino alcohol.[15]

Caption: Experimental workflows for synthesis and ring-opening.

Conclusion

The ring-opening of benzyl glycidyl ether is a fundamentally important reaction in organic chemistry with wide-ranging applications. A thorough understanding of the underlying mechanisms, particularly the factors governing regioselectivity under acidic and basic conditions, is crucial for the rational design of synthetic routes to complex molecules. The protocols provided herein offer a practical guide for the synthesis and functionalization of this versatile building block.

References

-

18.6: Reactions of Epoxides - Ring-opening - Chemistry LibreTexts. (2024, March 24). Chemistry LibreTexts. [Link]

-

Reaction of epoxides with nucleophiles under basic conditions. (n.d.). Master Organic Chemistry. [Link]

-

Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. (1993). Polymer, 34(16), 3520-3525. [Link]

-

Epoxide Reactions. (n.d.). BYJU'S. [Link]

-

Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. [Link]

-

Epoxide Ring Opening With Base. (2015, February 10). Master Organic Chemistry. [Link]

-

Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25). Journal of Synthetic Chemistry. [Link]

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. (n.d.). Chemical Communications (RSC Publishing). [Link]

-

Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (n.d.). SciELO México. [Link]

-

Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions. (2010, December 8). Taylor & Francis Online. [Link]

-

Curing of glycidyl ethers with aromatic amines: model studies on the effects of tertiary amines as accelerators. (n.d.). ScienceDirect. [Link]

-

Ring opening reactions of DGEBA with benzyl alcohol. (n.d.). ResearchGate. [Link]

-

Comparative study on the kinetic behavior of neat benzyl thiirane ether and benzyl glycidyl ether reacted with polyether amine. (n.d.). ResearchGate. [Link]

-

2-(Benzylthio)ethyl Glycidyl Ether: A Gateway to Redox-Responsive Polyethers. (2024, August 29). ACS Publications. [Link]

-

Benzyl thioether formation merging copper catalysis. (n.d.). National Institutes of Health. [Link]

-

Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. (n.d.). MDPI. [Link]

-

Cyclic Ether and Anhydride Ring Opening Copolymerizations Delivering New ABB Sequences in Poly(Ester-alt-Ether). (n.d.). ACS Publications. [Link]

-

Anionic ring-opening polymerization of functional epoxide monomers in the solid state. (2023, September 20). National Institutes of Health. [Link]

-

β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. [Link]

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017, April 21). Hilaris Publishing. [Link]

-

Evolution of Epoxides to Synthesize beta-amino Alcohols. (2025, August 6). ResearchGate. [Link]

-

Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO. (2025, July 15). Organic Process Research & Development. [Link]

-

Glycidyl ether reactions with amines. (n.d.). Semantic Scholar. [Link]

-

Table 4 Reaction of benzoyl glycine with benzyl amine at different scale. (n.d.). ResearchGate. [Link]

-

Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts. (2025, September 5). ACS Macro Letters. [Link]

-

Syntheses of organic benzyl sulphides from thiols using a modified clay catalyst. (n.d.). Indian Academy of Sciences. [Link]

-

TCEP-Enabled Click Modification of Glycidyl-Bearing Polymers with Biorelevant Sulfhydryl Molecules: Toward Chemoselective Bioconjugation Strategies. (n.d.). National Institutes of Health. [Link]

-

The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. (n.d.). CHIMIA. [Link]

-

Theoretical and Experimental Study of the Functionalization Reaction of Allyl Glycidyl Ether with Sodium Hydrosulfide. (2020, November 15). JSTA. [Link]

-

Acidity Reversal Enables Site-Specific Ring-Opening Polymerization of Epoxides from Biprotonic Compounds. (n.d.). National Institutes of Health. [Link]

-

Benzyl glycidyl ether. (n.d.). PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 2930-05-4: Benzyl glycidyl ether | CymitQuimica [cymitquimica.com]

- 4. byjus.com [byjus.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jsynthchem.com [jsynthchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]

- 12. rroij.com [rroij.com]

- 13. cpsm.kpi.ua [cpsm.kpi.ua]

- 14. Page loading... [guidechem.com]

- 15. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to 3-(Benzyloxy)propane-1,2-diol: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(benzyloxy)propane-1,2-diol, a versatile polyol with significant applications in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its characteristics, synthesis, reactivity, and key applications.

Introduction and Chemical Identity

3-(Benzyloxy)propane-1,2-diol, also known as glycerol 1-benzyl ether, is a glycerol derivative where one of the primary hydroxyl groups is protected by a benzyl group. This structural feature makes it a valuable chiral building block and intermediate in organic synthesis, allowing for selective reactions at the remaining vicinal diol.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-(Benzyloxy)propane-1,2-diol[1][2] |

| Synonyms | Glycerol 1-benzyl ether, 1-O-Benzylglycerol |

| Molecular Formula | C₁₀H₁₄O₃[1][2] |

| Molecular Weight | 182.22 g/mol [1][2] |

| CAS Number | 4799-67-1 (racemic), 17325-85-8 ((S)-enantiomer), 56552-80-8 ((R)-enantiomer)[2] |

The presence of a chiral center at the C2 position means that 3-(benzyloxy)propane-1,2-diol exists as two enantiomers, (S)- and (R)-3-(benzyloxy)propane-1,2-diol, in addition to the racemic mixture. The stereochemistry of this molecule is crucial for its application in the synthesis of chiral drugs.

Physicochemical Properties

The physical properties of 3-(benzyloxy)propane-1,2-diol are influenced by the presence of the benzyl group, which imparts some aromatic character, and the two hydroxyl groups, which allow for hydrogen bonding.

Table of Physical Properties:

| Property | Value | Source(s) |

| Appearance | White to off-white solid or colorless liquid | [3] |

| Melting Point | 62.7-63.4 °C | [3] |

| Boiling Point | 140-145 °C at reduced pressure | [3] |

| Density | 1.140 g/mL at 20 °C | [3] |

| Refractive Index (n20/D) | 1.533 | [3] |

| Solubility | Slightly soluble in chloroform and methanol. | [3] |

Insight into Properties: The relatively high boiling point and density are attributable to the molecule's ability to form intermolecular hydrogen bonds via its two hydroxyl groups. The benzyl group contributes to its solubility in organic solvents like chloroform, while the hydroxyl groups provide some solubility in polar solvents like methanol. Its hygroscopic nature necessitates storage in a dry, inert atmosphere.[3]

Synthesis and Manufacturing

A common and efficient method for the synthesis of 3-(benzyloxy)propane-1,2-diol involves the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.

Typical Synthesis Protocol:

-

Reaction Setup: 3-Benzyloxy-1,2-epoxypropane is mixed with water in a suitable reaction vessel, such as a 3-necked flask equipped with a condenser and thermometer.

-

Acid Catalysis: A catalytic amount of a strong acid, such as perchloric acid, is added to the mixture.

-

Heating: The reaction mixture is heated to approximately 80°C for an extended period (e.g., 18 hours) to ensure complete hydrolysis of the epoxide.

-

Neutralization: After cooling, the reaction is neutralized with a weak base, such as a 5% sodium bicarbonate solution.

-

Workup and Purification: The water is removed, typically by rotary evaporation, followed by azeotropic distillation with a solvent like benzene to remove residual water. The final product is then purified by distillation under reduced pressure.

This method provides a high yield of the desired diol.[4]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 3-(benzyloxy)propane-1,2-diol.

Chemical Reactivity and Profile

The reactivity of 3-(benzyloxy)propane-1,2-diol is dominated by the presence of the vicinal diol and the benzyl ether. The benzyl group is a stable protecting group under many conditions but can be removed by catalytic hydrogenation. The vicinal diol can undergo a variety of reactions, making this molecule a versatile synthetic intermediate.

Key Reactions:

-

Incompatibility with Strong Oxidizing Agents: As with most alcohols, it is incompatible with strong oxidizing agents.[3]

-

Oxidative Cleavage: The 1,2-diol moiety can be cleaved by oxidizing agents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) to yield formaldehyde and 2-(benzyloxy)acetaldehyde.

-

Esterification and Etherification: The hydroxyl groups can be esterified with carboxylic acids or their derivatives and etherified with alkyl halides under basic conditions.

-

Protection/Deprotection: The diol can be protected as an acetal or ketal. The benzyl ether can be deprotected via catalytic hydrogenation to yield glycerol.

The strategic use of the benzyl protecting group allows for selective manipulation of the diol functionality, which is a cornerstone of its utility in complex organic synthesis.

Applications in Research and Drug Development

3-(Benzyloxy)propane-1,2-diol is a crucial building block in the pharmaceutical industry, primarily due to its chiral nature and versatile reactivity.

-

Chiral Synthesis: The enantiomerically pure forms of this compound are widely used as starting materials for the synthesis of complex chiral molecules. This is particularly important in drug development, where the biological activity of a molecule is often dependent on its stereochemistry.

-

Pharmaceutical Intermediates: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the synthesis of beta-blockers and some HIV protease inhibitors.

-

Glycerol Ether Lipids: The core structure is related to glycerol ethers, which have been investigated for their potential as drug delivery systems and for their own biological activities, including antitumor properties.[5][6]

Experimental Protocols

Melting Point Determination (Capillary Method)

Objective: To determine the melting point range of a solid sample of 3-(benzyloxy)propane-1,2-diol.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.

Diagram of Melting Point Determination Workflow:

Caption: Workflow for determining the melting point using the capillary method.

Spectral Analysis

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:

A typical ¹H NMR spectrum of 3-(benzyloxy)propane-1,2-diol would show characteristic signals for the aromatic protons of the benzyl group (usually in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (-CH₂-Ph) around 4.5 ppm, and multiplets for the protons of the propane-1,2-diol backbone. The hydroxyl protons will appear as broad singlets, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy:

The ¹³C NMR spectrum provides information about the carbon skeleton. One would expect to see signals for the aromatic carbons of the benzyl group (typically between 127-138 ppm), a signal for the benzylic carbon, and signals for the three carbons of the propanediol backbone.

IR (Infrared) Spectroscopy:

The IR spectrum is useful for identifying functional groups. Key absorptions for 3-(benzyloxy)propane-1,2-diol include a broad O-H stretching band around 3300-3400 cm⁻¹ (due to the hydroxyl groups), C-H stretching bands for the aromatic and aliphatic portions, and C-O stretching bands.

Safety and Handling

3-(Benzyloxy)propane-1,2-diol should be handled with care in a well-ventilated area.[7][8] It is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[7] The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere.[3] It is incompatible with strong oxidizing agents. For disposal, follow local regulations for chemical waste.[7]

Conclusion

3-(Benzyloxy)propane-1,2-diol is a highly valuable and versatile chemical compound with a unique combination of physical and chemical properties. Its utility as a chiral building block and pharmaceutical intermediate is well-established, and its reactivity profile allows for its use in a wide range of synthetic applications. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.

References

Sources

- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 6. Synthonix, Inc > 4799-67-1 | 3-(Benzyloxy)propane-1,2-diol [synthonix.com]

- 7. fishersci.com [fishersci.com]

- 8. chemscene.com [chemscene.com]

A Comprehensive Spectroscopic Analysis of 3-(benzyloxy)propane-1,2-diol: A Technical Guide for Researchers

Abstract: 3-(benzyloxy)propane-1,2-diol, also known as 1-O-Benzyl-rac-glycerol, is a versatile chemical intermediate pivotal in the synthesis of various pharmaceutical and chemical entities. Its precise structural characterization is fundamental for ensuring the purity, efficacy, and safety of downstream products. This in-depth technical guide provides a comprehensive analysis of the core spectroscopic data for 3-(benzyloxy)propane-1,2-diol, covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document synthesizes reference data with field-proven insights into experimental causality, data interpretation, and protocol validation.

Molecular Structure and Functional Group Overview

3-(benzyloxy)propane-1,2-diol (C₁₀H₁₄O₃, Molar Mass: 182.22 g/mol ) is a glycerol derivative featuring a benzyl ether linkage at one of the primary alcohol positions. The molecular architecture consists of three key regions, each contributing distinct spectroscopic signatures:

-

The Benzyl Group: Comprising a phenyl ring and a methylene bridge (-CH₂-), this group provides characteristic aromatic and benzylic signals.

-

The Ether Linkage: The C-O-C bond is a key functional group identifiable in IR spectroscopy.

-

The Diol Moiety: The presence of adjacent primary (-CH₂OH) and secondary (-CHOH) alcohols results in specific NMR signals and a prominent, broad hydroxyl absorption in the IR spectrum.

Understanding this structure is paramount for the accurate assignment of spectroscopic data.

Caption: Molecular structure of 3-(benzyloxy)propane-1,2-diol with key carbons numbered.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of the molecule. High-resolution ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy. The following is a standard procedure for acquiring high-quality NMR data.

Workflow: NMR Sample Preparation and Analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and relative number of protons. Data presented below was acquired in CDCl₃ at 500 MHz.[1]

Table 1: ¹H NMR Data for 3-(benzyloxy)propane-1,2-diol in CDCl₃

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Notes |

|---|---|---|---|---|

| Aromatic (C₆H ₅) | 7.40–7.28 | Multiplet (m) | 5H | Protons of the phenyl ring, appearing in the characteristic aromatic region. |

| Benzylic (-OCH ₂-Ph) | 4.55 | Singlet (s) | 2H | The two benzylic protons are chemically equivalent and show no coupling, resulting in a sharp singlet. |

| Glycerol Backbone (-CH (OH)-) | 3.89 | Multiplet (m) | 1H | This proton is coupled to the adjacent CH₂ protons, resulting in a complex multiplet. |

| Glycerol Backbone (-CH ₂OH) | 3.73–3.60 | Multiplet (m) | 2H | These diastereotopic protons are coupled to the CH proton, leading to a multiplet. |

| Glycerol Backbone (-OCH ₂-CH-) | 3.56 | Multiplet (m) | 2H | These diastereotopic protons are coupled to the CH proton, also resulting in a multiplet. |

| Hydroxyl (-OH ) | 2.74, 2.26 | Singlet (s) | 2H | The two hydroxyl protons appear as broad singlets; their chemical shift can vary with concentration and temperature.[1] |

Causality Insight: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for many organic molecules due to its excellent dissolving power and well-defined residual solvent peak for calibration.[1] The complexity of the glycerol backbone signals (3.56-3.89 ppm) is a direct consequence of the chiral center at C2, which renders the adjacent methylene protons diastereotopic and thus magnetically non-equivalent.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for 3-(benzyloxy)propane-1,2-diol in CDCl₃ (126 MHz) [1]

| Carbon Assignment | Chemical Shift (δ) ppm | Notes |

|---|---|---|

| Aromatic (Quaternary C ) | 137.64 | The ipso-carbon of the phenyl ring, attached to the benzylic group. |

| Aromatic (C H) | 128.54 | Aromatic carbons ortho and para to the substituent. |

| Aromatic (C H) | 127.96 | Aromatic carbon meta to the substituent. |

| Aromatic (C H) | 127.81 | Aromatic carbon. |

| Benzylic (-OC H₂-Ph) | 73.63 | The benzylic carbon, significantly downfield due to the attached oxygen. |

| Ether-linked Methylene (C H₂-O-Bn) | 71.82 | The C3 carbon of the glycerol backbone, attached to the ether oxygen. |

| Methine (C HOH) | 70.61 | The C2 carbon (chiral center) of the glycerol backbone. |

| Hydroxymethyl (C H₂OH) | 64.10 | The C1 carbon of the glycerol backbone. |

Trustworthiness Check: The observation of 8 distinct carbon signals (4 aromatic, 4 aliphatic) is perfectly consistent with the molecular structure, validating the sample's identity and purity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR is a common sampling technique that requires minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrumental interference.

-

Sample Application: Place a small amount of the solid or viscous liquid 3-(benzyloxy)propane-1,2-diol directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectrum Analysis

The IR spectrum of 3-(benzyloxy)propane-1,2-diol is dominated by absorptions from its hydroxyl, ether, and aromatic functionalities.

Table 3: Key IR Absorption Bands for 3-(benzyloxy)propane-1,2-diol

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| ~3380 | Strong, Broad | O-H stretch (from the diol, hydrogen-bonded) |

| 3030-3090 | Medium | Aromatic C-H stretch |

| 2870-2930 | Medium | Aliphatic C-H stretch (CH₂ and CH) |

| ~1495, ~1450 | Medium-Weak | Aromatic C=C ring stretching |

| ~1100 | Strong | C-O stretch (ether and alcohol) |

| ~740, ~700 | Strong | Aromatic C-H out-of-plane bend (monosubstituted) |

Expert Interpretation: The most prominent feature is the very broad and strong absorption band centered around 3380 cm⁻¹, which is the classic signature of intermolecularly hydrogen-bonded hydroxyl groups, confirming the diol functionality.[2] The strong band around 1100 cm⁻¹ is a composite signal from both the C-O stretch of the ether linkage and the C-O stretches of the primary and secondary alcohols. The sharp peaks at ~740 and 700 cm⁻¹ are highly indicative of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol) is introduced into the instrument, often via direct infusion or a GC inlet.

-

Ionization: In the source, the molecule is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: Ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Mass Spectrum Analysis

The EI mass spectrum of 3-(benzyloxy)propane-1,2-diol will show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Fragments in the EI Mass Spectrum

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 182 | [C₁₀H₁₄O₃]⁺ | Molecular ion (M⁺). Its presence confirms the molecular weight. |

| 107 | [C₇H₇O]⁺ | Resulting from cleavage of the C2-C3 bond of the glycerol backbone. |

| 91 | [C₇H₇]⁺ | Tropylium ion; a very stable and highly abundant fragment characteristic of benzyl compounds.[3] |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CH₂ from the benzyl group. |

Mechanistic Insight: The most significant fragmentation pathway involves the formation of the tropylium ion at m/z 91. This occurs via cleavage of the benzylic C-O bond, followed by rearrangement of the resulting benzyl cation to the highly stable seven-membered aromatic tropylium ring. This peak is often the base peak (most abundant) in the mass spectra of benzyl ethers.

Diagram: Key Fragmentation Pathways in EI-MS

Caption: Predicted major fragmentation pathways for 3-(benzyloxy)propane-1,2-diol under EI-MS.

Summary and Conclusion

The structural characterization of 3-(benzyloxy)propane-1,2-diol is reliably achieved through a combination of modern spectroscopic techniques. NMR spectroscopy provides an unambiguous map of the C-H framework, IR spectroscopy confirms the presence of key hydroxyl, ether, and aromatic functional groups, and mass spectrometry validates the molecular weight while revealing characteristic structural fragments. The data and protocols presented in this guide serve as an authoritative reference for scientists, ensuring accurate identification and quality control in research and development settings.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from an RSC publication detailing synthesis and characterization.[1]

-

Jamróz, M. H., et al. (2007). Mono-, di-, and tri-tert-butyl ethers of glycerol. A molecular spectroscopic study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 67(3-4), 980-988.[4]

-

PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]]

-

PubChem. (n.d.). (R)-(+)-3-Benzyloxy-1,2-propanediol. National Center for Biotechnology Information. Retrieved from [Link]3]

-

ResearchGate. (n.d.). IR Spectra of Propane-1,2-diol. Retrieved from a publication on biodegradable polymers.[2]

Sources

An In-depth Technical Guide to the Solubility of 3-(Benzyloxy)propane-1,2-diol in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(benzyloxy)propane-1,2-diol (also known as glycerol 1-monobenzyl ether). In the absence of extensive published quantitative solubility data, this document focuses on a foundational understanding derived from the molecule's physicochemical properties and the principles of solvent-solute interactions. It offers a predictive solubility profile across various organic solvent classes, grounded in theoretical principles. Critically, this guide furnishes a detailed, field-proven experimental protocol for researchers, scientists, and drug development professionals to accurately determine the solubility of 3-(benzyloxy)propane-1,2-diol in their specific solvent systems. The methodologies presented are designed to ensure scientific integrity and generate reliable, reproducible data compliant with Good Laboratory Practices (GLP).

Introduction: The Significance of 3-(Benzyloxy)propane-1,2-diol and its Solubility

3-(Benzyloxy)propane-1,2-diol is a versatile organic molecule featuring a glycerol backbone, with one of its primary hydroxyl groups etherified by a benzyl group.[1] This unique structure, combining the hydrophilicity of a diol with the lipophilicity of a benzyl ether, makes it a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, and as a component in various formulations.[2][3] Glycerol-derived ethers are of increasing interest as green, bio-based solvents and excipients in drug delivery systems.[2][4][5]

Understanding the solubility of 3-(benzyloxy)propane-1,2-diol in organic solvents is a critical prerequisite for its effective application. Solubility data governs crucial process parameters in:

-

Chemical Synthesis: Selecting appropriate reaction media to ensure homogeneity and optimal reaction kinetics.

-

Purification: Designing effective crystallization, extraction, and chromatographic separation processes.

-

Formulation Development: Creating stable and bioavailable liquid formulations for pharmaceutical and other applications.[6]

-

Quality Control: Establishing concentration limits and ensuring product consistency.

This guide provides the theoretical framework and practical tools necessary to navigate these challenges.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The key physicochemical properties of 3-(benzyloxy)propane-1,2-diol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄O₃ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | Clear, viscous, colorless, hygroscopic liquid | [7] |

| Density | ~1.140 g/mL at 20 °C | [8] |

| XlogP3 (Predicted) | 0.3 | [1] |

| Structure | ||

Analysis of Structural Features:

-

Diol Moiety (-CH(OH)CH₂OH): The two hydroxyl groups are the primary sites for hydrogen bonding. They can act as both hydrogen bond donors (H-donors) and acceptors (H-acceptors). This confers a significant degree of polarity to the molecule and promotes solubility in polar solvents.

-

Benzyl Ether Moiety (-OCH₂C₆H₅): The benzyl group introduces a significant non-polar, aromatic character. The ether oxygen can act as a hydrogen bond acceptor. This part of the molecule will interact favorably with non-polar and moderately polar solvents through van der Waals forces and π-π stacking interactions.

-

Amphiphilic Nature: The combination of the polar diol and the non-polar benzyl group gives 3-(benzyloxy)propane-1,2-diol an amphiphilic character. Its overall solubility in a given solvent will be a balance between the favorable interactions of its polar and non-polar regions with the solvent molecules. The predicted octanol-water partition coefficient (XlogP3) of 0.3 suggests a relatively balanced hydrophilic-lipophilic character, leaning slightly towards hydrophilicity.[1]

Theoretical Solubility Profile: A Predictive Analysis

Based on the principle of "like dissolves like," we can predict the solubility of 3-(benzyloxy)propane-1,2-diol in different classes of organic solvents.[7] This predictive framework is essential for initial solvent screening before undertaking experimental work.

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol, Water, Ethylene Glycol.

-

Interaction Mechanism: These solvents possess O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9] The primary interaction will be strong hydrogen bonding between the solvent and the diol moiety of the solute.

-

Predicted Solubility: High. The ability of both solute and solvent to engage in extensive hydrogen bonding networks is expected to result in high solubility. However, as the alkyl chain of the alcohol solvent increases (e.g., from methanol to butanol), the increasing non-polar character of the solvent may slightly decrease solubility.

Polar Aprotic Solvents

-

Examples: Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF).

-

Interaction Mechanism: These solvents have significant dipole moments but lack O-H or N-H bonds, meaning they can act as hydrogen bond acceptors but not donors.[9][10] They will interact with 3-(benzyloxy)propane-1,2-diol through dipole-dipole forces and by accepting hydrogen bonds from the diol's hydroxyl groups.

-

Predicted Solubility: Moderate to High. Strong solvents like DMSO and DMF are expected to be very effective due to their high polarity. Solvents like acetone and ethyl acetate should also be good solvents.

Non-Polar Solvents

-

Examples: Hexane, Toluene, Diethyl Ether, Chloroform.

-

Interaction Mechanism: These solvents have low dielectric constants and interact primarily through weak van der Waals (London dispersion) forces.[9] The benzyl group of the solute will interact favorably with these solvents.

-

Predicted Solubility: Low to Moderate. While the benzyl group will promote some interaction, the highly polar diol moiety will be poorly solvated, limiting overall solubility. Toluene, with its aromatic ring, may show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π interactions. Chloroform and diethyl ether may exhibit slightly better solvency due to their modest polarity and hydrogen bond accepting capabilities.

The logical flow for this predictive analysis is illustrated in the diagram below.

Caption: Predictive solubility based on solvent class and intermolecular forces.

Experimental Protocol for Quantitative Solubility Determination

Given the scarcity of published data, experimental determination is paramount for obtaining precise solubility values. The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[11][12] This protocol provides a robust and self-validating framework.

Principle

An excess amount of the solute, 3-(benzyloxy)propane-1,2-diol, is agitated in the solvent of interest at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solute, and the concentration of the dissolved solute is determined using a validated analytical method.

Materials and Equipment

-

3-(Benzyloxy)propane-1,2-diol (purity ≥97%)

-

Organic solvents (analytical or HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of 3-(benzyloxy)propane-1,2-diol to a series of vials (e.g., 50 mg into 2 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period. Causality: A 24-hour period is typically sufficient to ensure equilibrium is reached, but this should be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements are statistically identical.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period (e.g., 30 minutes) to allow excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter into a clean vial. Causality: This step is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. Filtration must be performed quickly to prevent solvent evaporation or temperature changes.

-

-

Sample Analysis:

-

Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the pre-established calibration range of the analytical method.

-

Quantify the concentration of 3-(benzyloxy)propane-1,2-diol in the diluted sample using a validated analytical method (see Section 5).

-

-

Calculation:

-

Calculate the solubility (S) using the following formula: S = C_measured × Dilution_Factor

-

Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.

-

Good Laboratory Practices (GLP) & Self-Validation

To ensure the trustworthiness of the results, adhere to GLP principles.[14][15][16]

-

Temperature Control: Maintain and document the temperature throughout the experiment.

-

Purity: Use pure solute and high-grade solvents.

-

Equilibrium Confirmation: Analyze samples at multiple time points to ensure equilibrium has been reached.

-

Documentation: Meticulously record all weights, volumes, instrument parameters, and calculations.[15]

Analytical Quantification: A Deeper Dive

The accuracy of the solubility measurement is entirely dependent on the analytical method used for quantification. The chosen method must be validated for specificity, linearity, accuracy, and precision.[5][17][18]

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly recommended method due to its specificity and sensitivity. 3-(Benzyloxy)propane-1,2-diol possesses a benzene ring, which provides strong UV absorbance (typically around 254 nm).

-

Method Development: A reverse-phase C18 column with a mobile phase of acetonitrile and water or methanol and water is a good starting point. The method should be optimized to provide a sharp, symmetrical peak for the analyte, well-separated from any solvent or impurity peaks.

-

Calibration: Prepare a series of standard solutions of known concentrations of 3-(benzyloxy)propane-1,2-diol in the solvent of interest. Generate a calibration curve by plotting the peak area against concentration. A linear regression with R² > 0.999 is desirable.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines or equivalent standards to ensure its suitability.[17]

UV-Vis Spectrophotometry

For simpler systems without interfering substances, UV-Vis spectroscopy can be a rapid and cost-effective alternative.[19][20][21]

-

Wavelength Selection: Scan a solution of the compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max).

-

Calibration: Create a calibration curve by measuring the absorbance of several standard solutions of known concentrations at the determined λ_max. The data should adhere to the Beer-Lambert Law.[19]

-

Limitations: This method is only suitable if no other component in the solution (impurities, excipients) absorbs at the analytical wavelength.

The general workflow for experimental solubility determination is visualized below.

Caption: Standard workflow for the shake-flask solubility determination method.

Data Presentation Template

For clarity and comparative analysis, all experimentally determined solubility data should be presented in a structured format.

| Organic Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Isopropanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Acetonitrile | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide | Polar Aprotic | 25 | ||

| Toluene | Non-Polar | 25 | ||

| n-Hexane | Non-Polar | 25 |

SD: Standard Deviation of at least three replicate measurements.

Conclusion

While readily available quantitative data on the solubility of 3-(benzyloxy)propane-1,2-diol is limited, a robust predictive framework can be established based on its amphiphilic molecular structure. High solubility is anticipated in polar protic and aprotic solvents, with lower solubility expected in non-polar media. For applications in research, drug development, and chemical synthesis that require precise data, the isothermal shake-flask method detailed in this guide provides a reliable and scientifically sound protocol. Adherence to the principles of analytical method validation and Good Laboratory Practices is essential for generating trustworthy and reproducible results, forming a solid foundation for subsequent scientific and developmental work.

References

-

Lin, Y., et al. (1995). UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. Analytical Chemistry, 67(9), 1695-1701. [Link]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. [Link]

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

-

PubMed. (2023). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. [Link]

-

ResearchGate. (2025). QSAR-based solubility model for drug-like compounds. [Link]

-

National Institutes of Health. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. [Link]

-

ResearchGate. (2025). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. [Link]

-

National Institutes of Health. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. [Link]

-

PubMed Central. (2025). Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers. [Link]

-

ResearchGate. (2019). QSAR and QSPR model development and comparison for drugs having low solubility. [Link]

-

Purosolv. (2025). Key Considerations for Selecting Solvents in Drug Manufacturing. [Link]

-

World Health Organization. (2009). GOOD LABORATORY PRACTICE (GLP). [Link]

-

PubMed Central. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. [Link]

-

YouTube. (2017). Qual Lab Solubility Testing. [Link]

-

ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

RJPBCS. (2012). Method development and validation for dissolution testings. [https://www.rjpbcs.com/pdf/2012_3(1)/[17].pdf]([Link]17].pdf)

-

ResearchGate. (2022). Glycerol‐derived solvents containing two or three distinct functional groups enabled by trifluoroethyl glycidyl ether. [Link]

-

Purosolv. (2025). Glycerol Formal: The Versatile Solvent for Veterinary and Pharmaceutical Applications. [Link]

-

Biobide. (2024). Good Laboratory Practices (GLP): 2024 Guide. [Link]

-

Springer. (2007). Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

MaterialsZone. (2025). 10 Examples of Good Laboratory Practice (GLP). [Link]

-

ResearchGate. (n.d.). Calculated Physicochemical Properties of Glycerol-Derived Solvents to Drive Plastic Waste Recycling. [Link]

-

PubMed Central. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. [Link]

-

ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. [Link]

-

SCIRP. (2021). Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins. [Link]

-

Acta Poloniae Pharmaceutica. (2014). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]

-

Towson University. (n.d.). Polarity of Solvents. [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

ACS Publications. (2011). Effect of Hydrotropes on the Solubility and Mass Transfer Coefficient of Benzyl Benzoate in Water. [Link]

-

PubChem. (n.d.). 3-(Benzyloxy)propane-1,2-diol. [Link]

-

Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

-

Wikipedia. (n.d.). Benzyl group. [Link]

Sources

- 1. 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (±)-3-Benzyloxy-1,2-propanediol = 97.0 HPLC 4799-67-1 [sigmaaldrich.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. enamine.net [enamine.net]

- 12. bioassaysys.com [bioassaysys.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. proto.ufsc.br [proto.ufsc.br]

- 15. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]

- 16. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. rjpbcs.com [rjpbcs.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. rootspress.org [rootspress.org]

An In-depth Technical Guide to the Chirality and Stereochemistry of 3-(Benzyloxy)propane-1,2-diol

This guide provides a comprehensive technical overview of the stereochemical properties of 3-(benzyloxy)propane-1,2-diol, a versatile chiral building block crucial in pharmaceutical and fine chemical synthesis. We will delve into its molecular structure, explore the synthesis of its enantiopure forms, and detail the analytical techniques for its stereochemical characterization.

Introduction: The Significance of Chirality in 3-(Benzyloxy)propane-1,2-diol

3-(Benzyloxy)propane-1,2-diol, also known as 1-O-benzylglycerol, is a derivative of glycerol featuring a benzyl ether protecting group. The presence of a stereocenter at the C2 position of the propane backbone gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers. This chirality is of paramount importance in the synthesis of complex, biologically active molecules where specific stereoisomers are often responsible for the desired therapeutic effects.

The benzyl group serves as a robust protecting group for the primary hydroxyl, allowing for selective reactions at the remaining secondary and primary hydroxyl groups. This feature, combined with its inherent chirality, makes 3-(benzyloxy)propane-1,2-diol a valuable synthon for constructing chiral ligands, auxiliaries, and key intermediates for active pharmaceutical ingredients (APIs), including beta-blockers and HIV protease inhibitors.[1]

Molecular Structure and Stereoisomers

The core of 3-(benzyloxy)propane-1,2-diol is a propane-1,2-diol unit with a benzyloxy substituent at the C3 position. The stereochemistry is determined by the spatial arrangement of the hydroxyl groups and the benzyloxy group around the chiral C2 carbon.

The two enantiomers are:

-

(R)-3-(Benzyloxy)propane-1,2-diol: Also referred to as (R)-(+)-Glycerol α-Benzyl Ether.[2]

-

(S)-3-(Benzyloxy)propane-1,2-diol: Also known as (S)-(-)-Glycerol α-Benzyl Ether.[3][4]

These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity.

Table 1: Physicochemical Properties of 3-(Benzyloxy)propane-1,2-diol Enantiomers

| Property | (R)-Enantiomer | (S)-Enantiomer | Racemic Mixture |

| Molecular Formula | C₁₀H₁₄O₃[2][5] | C₁₀H₁₄O₃[4][6] | C₁₀H₁₄O₃[7][8] |

| Molecular Weight | 182.22 g/mol [2][5] | 182.22 g/mol [4][6] | 182.22 g/mol [7][8] |

| CAS Number | 56552-80-8[2][5][9] | 17325-85-8[3][4][6] | 4799-67-1[7][8] |

| Appearance | Colorless to light yellow clear liquid[2] | White-Yellow Crystalline Lumps[4] | Colorless liquid[1] |

| Specific Rotation | +5.5° (c=20, CHCl₃)[2] | Not explicitly found, but expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. | 0° |

| Density | Not explicitly found for the enantiomer. | Not explicitly found for the enantiomer. | 1.140 g/mL at 20 °C[10][11] |

Stereoselective Synthesis and Chiral Resolution

The preparation of enantiomerically pure 3-(benzyloxy)propane-1,2-diol is a critical step for its application in asymmetric synthesis. Two primary strategies are employed: stereoselective synthesis from a chiral precursor and resolution of a racemic mixture.

Stereoselective Synthesis

A common approach to synthesizing enantiopure 3-(benzyloxy)propane-1,2-diol involves starting from a readily available chiral building block, such as (S)-(+)-2,2-dimethyl-1,3-dioxolane-4-methanol (a derivative of D-mannitol). The synthesis proceeds through protection of the diol, benzylation of the primary alcohol, and subsequent deprotection to yield the desired enantiomer.

Chiral Resolution of Racemic 3-(Benzyloxy)propane-1,2-diol

Resolution of the racemic mixture offers an alternative route to the pure enantiomers. This can be achieved through several methods, including enzymatic resolution and chiral chromatography.

Lipases are frequently used for the kinetic resolution of racemic diols. These enzymes can selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. For instance, lipase-catalyzed acylation of (±)-3-benzyloxy-1,2-propanediol can yield an enantioenriched ester and the corresponding unreacted alcohol.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase, which interacts differently with each enantiomer, leading to their separation.

Another effective method for the enantioseparation of 3-(benzyloxy)propane-1,2-diol is ligand exchange micellar electrokinetic chromatography (MEKC), which utilizes a chiral selector and a central ion, such as borate, to form diastereomeric complexes that can be separated based on their electrophoretic mobility.[10]

Analytical Methods for Stereochemical Characterization

Confirming the enantiomeric purity of 3-(benzyloxy)propane-1,2-diol is essential. Several analytical techniques are employed for this purpose.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. The specific rotation is a characteristic property of an enantiomer. For (R)-(+)-3-benzyloxy-1,2-propanediol, the specific rotation is reported as +5.5° (c=20 in chloroform).[2] The (S)-enantiomer is expected to have a specific rotation of -5.5° under the same conditions.

Chiral Chromatography (HPLC and GC)

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most widely used methods for determining the enantiomeric excess (ee) of a chiral compound. By using a chiral stationary phase, the two enantiomers are separated into distinct peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

In Nuclear Magnetic Resonance (NMR) spectroscopy, chiral shift reagents can be used to differentiate between enantiomers. These reagents form diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons or carbons in the NMR spectrum.

Experimental Protocols

Synthesis of Racemic 3-(Benzyloxy)propane-1,2-diol

A common laboratory-scale synthesis involves the acid-catalyzed hydrolysis of 3-benzyloxy-1,2-epoxypropane.[12]

Procedure:

-

To a stirred mixture of 3-benzyloxy-1,2-epoxypropane (1.0 eq) in water, add a catalytic amount of perchloric acid.[12]

-

Heat the reaction mixture to 80°C and maintain for 18 hours.[12]

-

Cool the reaction to room temperature and neutralize with a 5% aqueous solution of sodium bicarbonate.[12]

-

Remove the water under reduced pressure.[12]

-

The crude product can be purified by distillation under high vacuum to yield 3-(benzyloxy)propane-1,2-diol.[12]

Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure (R)- and (S)-3-(benzyloxy)propane-1,2-diol are invaluable starting materials in the synthesis of a wide range of chiral compounds. Their utility stems from the ability to selectively manipulate the two hydroxyl groups after protecting the primary alcohol as a benzyl ether.

These chiral building blocks are integral to the synthesis of various pharmaceuticals, where the stereochemistry of the drug molecule is critical for its efficacy and safety. They are also employed in the synthesis of chiral ligands for asymmetric catalysis, enabling the production of other enantiomerically pure compounds.

The stereochemistry of 3-(benzyloxy)propane-1,2-diol is a cornerstone of its utility in modern organic synthesis. A thorough understanding of its chiral properties, methods for obtaining enantiopure forms, and the analytical techniques for their characterization is essential for researchers and professionals in drug development and fine chemical manufacturing. The strategic use of this versatile chiral building block will undoubtedly continue to contribute to the advancement of asymmetric synthesis and the creation of novel, life-saving therapeutics.

References

-

PubChem. 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]

-

Synthonix. 3-(Benzyloxy)propane-1,2-diol. Retrieved from [Link]